

# 5-Nitropyridine-2-carbaldehyde: A Technical Overview for Drug Discovery and Development

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## Compound of Interest

Compound Name: 5-Nitropyridine-2-carbaldehyde

Cat. No.: B155848

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **5-Nitropyridine-2-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and drug development. The document details its physicochemical properties, experimental protocols for its synthesis, and its role as a precursor in the development of novel therapeutic agents.

## Core Physicochemical Properties

**5-Nitropyridine-2-carbaldehyde** is an organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position. These functional groups impart significant reactivity, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine core, making it susceptible to various chemical transformations.

Quantitative data for **5-Nitropyridine-2-carbaldehyde** is summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	152.11 g/mol	[3][4][5]
Appearance	Yellow crystalline solid	[3]
CAS Number	35969-75-6	[1][4][5]
Synonyms	5-nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde	[1][4][6]

## Experimental Protocols

The synthesis of **5-Nitropyridine-2-carbaldehyde** can be achieved through several routes. The following protocols describe common laboratory-scale synthetic methods.

### Synthesis via Oxidation of 2-Methyl-5-nitropyridine

One common method involves the oxidation of the corresponding methylpyridine. This protocol is based on established oxidation reactions of similar heterocyclic compounds.

Materials:

- 2-Methyl-5-nitropyridine
- Selenium dioxide (SeO<sub>2</sub>)
- 1,4-Dioxane
- Ethyl acetate
- n-Hexane
- Silica gel for column chromatography

Procedure:

- A solution of 2-methyl-5-nitropyridine (1 equivalent) in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
- Selenium dioxide (1.1 equivalents) is added to the solution.
- The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is filtered to remove the selenium byproduct.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- Purification is performed using silica gel column chromatography, with a solvent system such as ethyl acetate/n-hexane, to afford the pure **5-Nitropyridine-2-carbaldehyde**.

## Synthesis via Nitration of Pyridine-2-carbaldehyde

Another synthetic approach involves the direct nitration of pyridine-2-carbaldehyde.[3]

Materials:

- Pyridine-2-carbaldehyde
- Fuming nitric acid
- Sulfuric acid (optional, as catalyst)

Procedure:

- Pyridine-2-carbaldehyde is carefully added to a cooled mixture of fuming nitric acid, potentially with sulfuric acid.
- The reaction is stirred at a controlled temperature, with the progress monitored by TLC.
- Upon completion, the reaction mixture is cautiously poured onto ice.

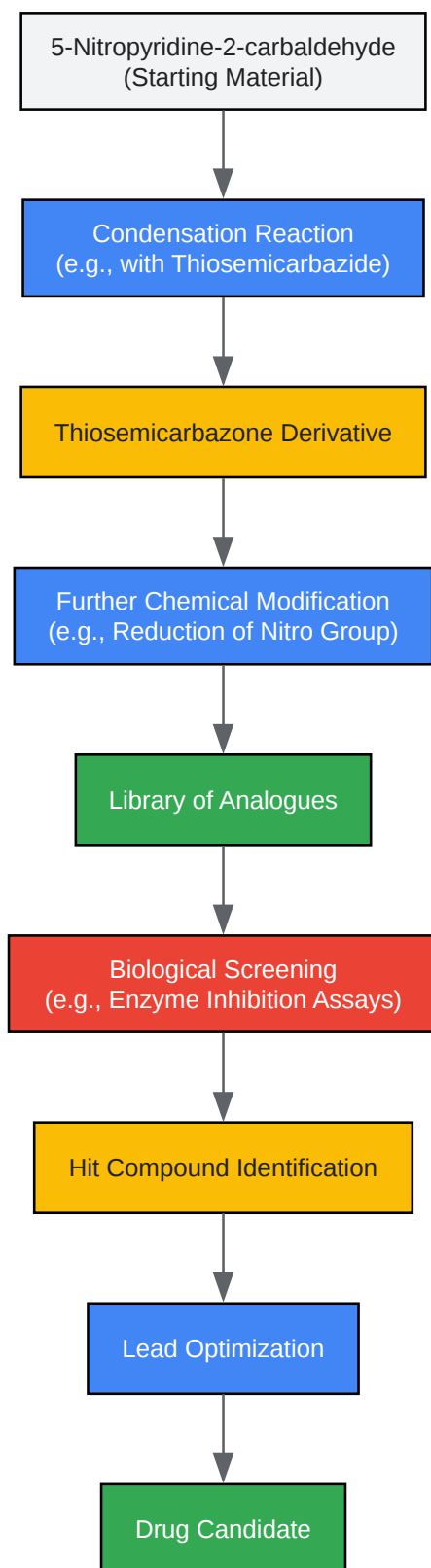
- The precipitated product is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization or column chromatography.

## Role in Drug Discovery and Development

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[7] The aldehyde and nitro functionalities of **5-Nitropyridine-2-carbaldehyde** serve as reactive handles for constructing more complex molecular architectures.

The aldehyde group can participate in various condensation reactions, while the nitro group can be reduced to an amine, which can then be further functionalized.[3] While the specific biological activity of **5-Nitropyridine-2-carbaldehyde** itself is not extensively documented, its derivatives are of significant interest. For instance, thiosemicarbazone derivatives of pyridine-2-carboxaldehydes have been investigated for their potential as inhibitors of ribonucleotide reductase and for their antineoplastic activity.[4]

Below is a generalized workflow illustrating the role of **5-Nitropyridine-2-carbaldehyde** as a starting material in a drug discovery pipeline.



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Caption: Drug discovery workflow using **5-Nitropyridine-2-carbaldehyde**.

This diagram illustrates a logical progression from the starting material, through chemical synthesis and modification, to biological screening and eventual identification of a potential drug candidate. This process is fundamental in modern drug discovery and highlights the importance of versatile building blocks like **5-Nitropyridine-2-carbaldehyde**.<sup>[8]</sup>

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- To cite this document: BenchChem. [5-Nitropyridine-2-carbaldehyde: A Technical Overview for Drug Discovery and Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155848#5-nitropyridine-2-carbaldehyde-molecular-weight]

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